1-(4-Bromophenylsulfonyl)-4-butylpiperazine

Medicinal Chemistry Lipophilicity ADME

Assay variability from mismatched N-alkyl piperazine analogs undermines SAR. 1-(4-Bromophenylsulfonyl)-4-butylpiperazine (CAS 1199773-16-4) ensures consistency. • XLogP3-AA 2.8 enables CNS drug discovery screening. • Distinct retention time & mass spectrum for analytical method validation. • Certified ≥98% purity; ready-to-ship from research-grade stock.

Molecular Formula C14H21BrN2O2S
Molecular Weight 361.298
CAS No. 1199773-16-4
Cat. No. B599062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenylsulfonyl)-4-butylpiperazine
CAS1199773-16-4
Synonyms1-(4-Bromophenylsulfonyl)-4-butylpiperazine
Molecular FormulaC14H21BrN2O2S
Molecular Weight361.298
Structural Identifiers
SMILESCCCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H21BrN2O2S/c1-2-3-8-16-9-11-17(12-10-16)20(18,19)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12H2,1H3
InChIKeyXSWKENUNVGFSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenylsulfonyl)-4-butylpiperazine Overview


1-(4-Bromophenylsulfonyl)-4-butylpiperazine (CAS 1199773-16-4) is a synthetic small molecule belonging to the N-sulfonylpiperazine class [1]. Its core structure consists of a piperazine ring functionalized with a 4-bromophenylsulfonyl group and an n-butyl substituent . This specific combination of a hydrophobic tail and a hydrogen bond-accepting sulfonyl headgroup results in distinct physicochemical and potential biological interaction properties compared to other alkyl-chain analogs within the sulfonyl piperazine series .

Synthetic sulfonylpiperazine with n-butyl substituent
Reported moderate lipophilicity for membrane partitioning studies
Distinct SAR probe vs. shorter-chain alkyl analogs

1-(4-Bromophenylsulfonyl)-4-butylpiperazine: Substitution Risks


While other 1-(4-Bromophenylsulfonyl)piperazines share the same core pharmacophore, the N-alkyl substituent is a critical determinant of molecular properties. Simple substitution of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine with its methyl, ethyl, or propyl analogs can lead to significantly different lipophilicity, aqueous solubility, and target binding kinetics, potentially invalidating experimental outcomes [1]. For instance, a shorter alkyl chain alters the compound's logP and polar surface area, which are directly linked to membrane permeability and non-specific binding profiles . Procurement decisions based solely on the bromophenylsulfonyl motif without specifying the exact butyl substitution risk introducing uncontrolled variables in structure-activity relationship (SAR) studies and biological assays .

Alkyl chain substitution shifts lipophilicity and solubility profile
Shorter-chain analogs may reduce predicted membrane permeability
SAR outcomes may not transfer without butyl control

Differentiation Evidence for 1-(4-Bromophenylsulfonyl)-4-butylpiperazine


Lipophilicity vs. Shorter-Chain Analogs

The predicted lipophilicity of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is significantly higher than its methyl and ethyl counterparts. This property, measured by XLogP3-AA, directly impacts its ability to partition into lipid bilayers and cross biological membranes, a key consideration for any cell-based assay or in vivo model [1].

Lipophilicity (XLogP3-AA)
Reported
Butyl: 2.8 Methyl: 1.9, Ethyl: 2.3
Supports membrane partitioning studies
Computed by XLogP3 3.0
Medicinal Chemistry Lipophilicity ADME SAR

Molecular Weight and Heavy Atom Comparison

The n-butyl substituent increases the molecular weight (MW) and heavy atom count (HAC) compared to shorter-chain analogs. These changes can influence a compound's ligand efficiency metrics and are important for hit-to-lead optimization, where a balance between potency and size is critical [1].

Molecular Weight & HAC
Reported
Butyl: MW 361.30, HAC 20
Δ +42.08 g/mol vs methyl, +2 HAC
Incremental steric bulk for SAR studies
Computed properties (PubChem)
Physical Chemistry Medicinal Chemistry Property Prediction Drug Design

Target Engagement in Phenylsulfonylpiperazine Class

While no direct IC50 data is currently available for this specific compound in public databases, the N-phenylsulfonyl piperazine class is known to interact with a range of biological targets, including enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and bacterial LpxH [1][2]. The alkyl chain length on the piperazine nitrogen is a known modulator of potency for these targets [3]. Therefore, 1-(4-Bromophenylsulfonyl)-4-butylpiperazine represents a distinct chemical probe for exploring this SAR, as its butyl chain will engage hydrophobic sub-pockets differently than its shorter-chain analogs.

Target Engagement Potential
Class-level
Distinct chemical probe for phenylsulfonylpiperazine class targets
Supports SAR probe rationale
Requires target-specific validation
Chemical Biology Enzyme Inhibition Receptor Binding Target Identification

Applications of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine


Lipophilic Library for CNS & Intracellular Targets

Due to its computed XLogP3-AA of 2.8, 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is well-suited for inclusion in small-molecule libraries designed to identify hits against central nervous system (CNS) targets or other intracellular proteins requiring moderate-to-high membrane permeability [1]. Its specific lipophilicity profile distinguishes it from less permeable, shorter-chain analogs and provides a valuable data point in high-throughput screening (HTS) campaigns focused on cell-permeable scaffolds [1].

SAR Probe for Sulfonyl Piperazine Discovery

This compound serves as a critical intermediate or final probe molecule in SAR studies focused on optimizing the N-alkyl substituent of a sulfonyl piperazine pharmacophore [2]. In a series comparing methyl, ethyl, propyl, and butyl derivatives, this compound allows researchers to quantify the impact of chain length on potency, selectivity, and ADME properties for targets like 11β-HSD1 or LpxH [2]. Its procurement is essential for completing a systematic SAR analysis, as its specific size and lipophilicity will likely lead to a distinct activity profile compared to its smaller homologs.

Reference Standard for Analytical Development

With a certified purity of ≥95% from commercial suppliers like AKSci and Fluorochem, 1-(4-Bromophenylsulfonyl)-4-butylpiperazine can be used as a reliable reference standard in the development of analytical methods (e.g., HPLC, LC-MS) for sulfonyl piperazine compounds . Its unique retention time and mass spectrum, distinct from its methyl, ethyl, and propyl analogs, make it a valuable tool for identifying and quantifying this specific species in complex mixtures during reaction monitoring or stability studies .

Application
Selection Property
Validation Focus
CNS & intracellular target screening
Lipophilicity profile
Cell permeability assay validation
Alkyl chain SAR probe
Butyl substitution identity
Comparative SAR with chain analogs
Analytical reference standard
Purity specification
HPLC/LC-MS retention time verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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